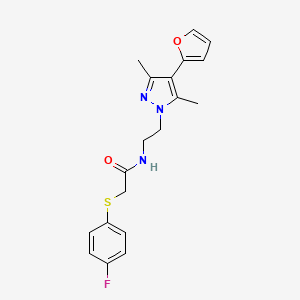

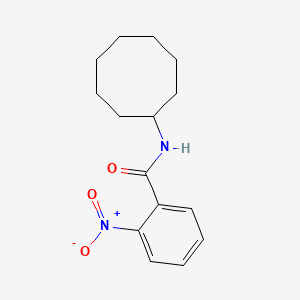

![molecular formula C18H19ClF2N2O B2964736 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride CAS No. 2490426-35-0](/img/structure/B2964736.png)

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

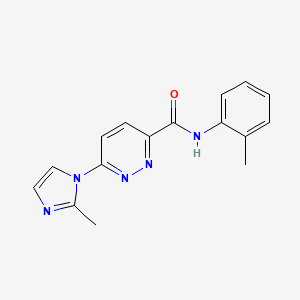

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide; hydrochloride (CAS Number: 1193389-80-8) is a chemical compound with the molecular formula C14H15FN2•HCl . It falls within the category of aminomethylated indene derivatives . The compound’s structure consists of an indene core with a fluorine-substituted phenyl group and an aminomethyl side chain. It is available as a white powder and is used primarily in proteomics research .

Scientific Research Applications

Self-Assembly and Recognition Applications

- Recognition of Hydrophilic Compounds : A study by Sawada et al. (2000) demonstrates the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media using self-assembled aggregates of a fluoroalkylated end-capped oligomer.

Antimicrobial and Antibacterial Agents

- Pyridonecarboxylic Acids as Antibacterial Agents : Research by Egawa et al. (1984) discusses the synthesis and antibacterial activity of pyridonecarboxylic acids with amino-substituted cyclic amino groups. This study provides insights into the structure-activity relationships of these compounds.

- Antipathogenic Activity of Thiourea Derivatives : A study by Limban et al. (2011) on thiourea derivatives highlights their potential as novel anti-microbial agents with antibiofilm properties.

Anticancer and Antitumor Applications

- Antitumor Activity of Indazole Derivatives : The synthesis and antitumor activity of indazole derivatives are discussed in research by Hao et al. (2017). This study could provide valuable insights into the development of cancer treatment drugs.

Chemical Synthesis and Modification

- Synthesis of Cyclopenta[b]thiophene Derivatives : Thirunarayanan and Sekar (2013) conducted a study on the synthesis and spectral linearity of cyclopenta[b]thiophene-3-carboxamide derivatives, highlighting the effects of substituents on spectral group absorptions (Thirunarayanan & Sekar, 2013).

Hydrogen Bonding and Molecular Structure

- Hydrogen Bonding in Anticonvulsant Enaminones : A study by Kubicki et al. (2000) examines the crystal structures of anticonvulsant enaminones, revealing the importance of hydrogen bonding in these compounds.

Future Directions

properties

IUPAC Name |

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O.ClH/c19-14-4-6-15-12(8-14)3-5-16(15)18(23)22-10-13-2-1-11(9-21)7-17(13)20;/h1-2,4,6-8,16H,3,5,9-10,21H2,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNWLBXQAXQBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCC3=C(C=C(C=C3)CN)F)C=CC(=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

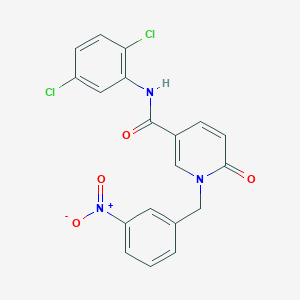

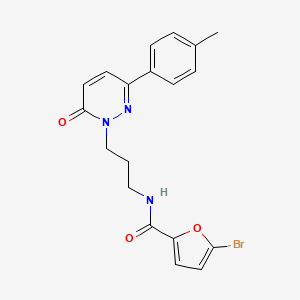

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)

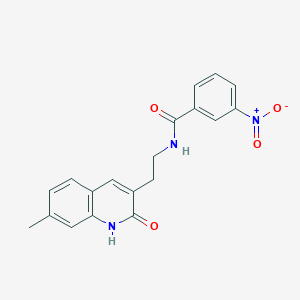

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

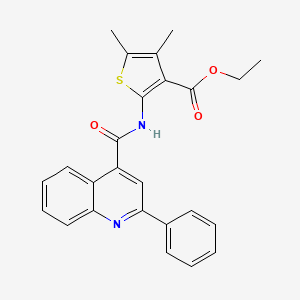

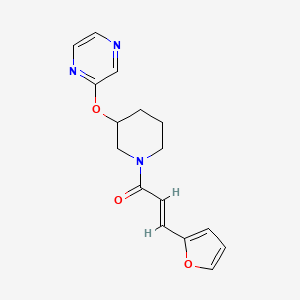

![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)

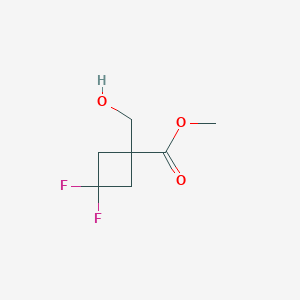

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)